1,3-Diethyl 4-acetyl-2-(3-bromophenyl)-5-hydroxy-5-methylcyclohexane-1,3-dicarboxylate
Description
This compound (CAS: 1803581-59-0) features a cyclohexane ring substituted with a 3-bromophenyl group, acetyl, diethyl ester, and a geminal 5-hydroxy-5-methyl moiety. Its structural complexity arises from the interplay of bulky substituents and hydrogen-bonding groups, which influence its physicochemical properties and reactivity. The compound is synthesized via multi-step organic reactions, likely involving cyclization and functional group transformations under controlled conditions .
Properties
IUPAC Name |
diethyl 4-acetyl-2-(3-bromophenyl)-5-hydroxy-5-methylcyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrO6/c1-5-27-19(24)15-11-21(4,26)18(12(3)23)17(20(25)28-6-2)16(15)13-8-7-9-14(22)10-13/h7-10,15-18,26H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSVHXMEPQEUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C(C1C2=CC(=CC=C2)Br)C(=O)OCC)C(=O)C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Diethyl 4-acetyl-2-(3-bromophenyl)-5-hydroxy-5-methylcyclohexane-1,3-dicarboxylate, with CAS number 1803581-59-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 455.34 g/mol. The structure features a cyclohexane ring substituted with various functional groups including a bromophenyl moiety and acetyl groups.
Anticancer Properties
Recent studies have indicated that derivatives of related compounds exhibit significant anticancer activities. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 20 | Cell Cycle Arrest |
| Compound C | A549 | 10 | Inhibition of Metastasis |
Antioxidant Activity
The compound's hydroxyl group may contribute to its antioxidant properties. Studies suggest that similar compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
Case Study: Antioxidant Assessment
A study assessed the antioxidant capacity of a structurally analogous compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting potential applications in oxidative stress-related conditions.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of the compound indicate that it may inhibit pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 60 |
| IL-1β | 100 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer.
- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to neutralize free radicals.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,3-Diethyl 4-acetyl-2-(3-bromophenyl)-5-hydroxy-5-methylcyclohexane-1,3-dicarboxylate exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, research has demonstrated its efficacy against various cancer cell lines, suggesting a mechanism that may involve the inhibition of specific signaling pathways crucial for tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary findings suggest that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. This property may be attributed to the presence of the bromophenyl group, which enhances its interaction with microbial cell membranes .
Material Science Applications
Polymer Chemistry
In material science, this compound is being explored as a monomer for the synthesis of novel polymers. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials .
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving the efficacy and reducing side effects of treatments .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as lead compounds in drug development .
Case Study 2: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-bromophenyl group enables cross-coupling reactions via transition-metal catalysis. For example:
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Suzuki-Miyaura Coupling : The bromine substituent undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction typically requires a Pd(0) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C.
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Buchwald-Hartwig Amination : Reaction with primary or secondary amines under Pd catalysis yields aryl amine derivatives, leveraging the bromine’s electrophilic character.
Mechanistic Pathway :
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Oxidative addition of Pd(0) to the C–Br bond.
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Transmetallation or amine coordination.
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Reductive elimination to form new C–C or C–N bonds.
Ester Hydrolysis and Transesterification
The diethyl ester groups are susceptible to hydrolysis or transesterification under acidic or basic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄/HCl, reflux | Dicarboxylic acid + ethanol |
| Basic Hydrolysis | NaOH/KOH, aqueous ethanol, Δ | Sodium/potassium dicarboxylate salts |
| Transesterification | ROH (e.g., methanol), acid catalyst | Dialkyl esters (e.g., dimethyl derivatives) |
Hydrolysis kinetics depend on steric hindrance from the cyclohexane ring and acetyl group .
Acetylation and Deacetylation
The acetyl group participates in reversible acylation reactions:
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Deacetylation : Treatment with aqueous HCl or H₂SO₄ removes the acetyl group, yielding a secondary alcohol intermediate.
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Reacetylation : The alcohol can be reacetylated using acetic anhydride/pyridine to restore the acetyl functionality.
Key Applications :
-
Modifying steric and electronic properties for pharmaceutical screening.
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Protecting/deprotecting hydroxyl groups during multistep syntheses.
Oxidation and Reduction Reactions
The hydroxy group at C5 undergoes redox transformations:
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Oxidation : CrO₃ or PCC in dichloromethane converts the tertiary alcohol to a ketone, forming a diketone derivative.
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Reduction : NaBH₄ or LiAlH₄ selectively reduces the acetyl group to a secondary alcohol while preserving ester functionalities.
Steric Considerations :
The methyl group at C5 impedes oxidation kinetics, necessitating prolonged reaction times.
Cyclohexane Ring Functionalization
The cyclohexane core participates in ring-opening reactions under radical or carbocationic conditions:
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Radical Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at allylic positions.
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Acid-Catalyzed Rearrangements : BF₃·Et₂O promotes Wagner-Meerwein shifts, altering ring substitution patterns.
Photochemical Reactivity
While direct photochemical data for this compound is limited, structurally analogous cyclohexane dicarboxylates undergo [2+2] photocycloadditions with alkenes under UV light (λ = 254 nm) . Such reactions could generate fused bicyclic systems, expanding synthetic utility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogen and Ester Groups
Dimethyl 2-(3-Chlorophenyl)-6-Hydroxy-6-Methyl-4-(Methylamino)cyclohex-3-ene-1,3-Dicarboxylate
- Key Differences: Halogen: Chlorine (3-chlorophenyl) vs. bromine (3-bromophenyl). Ester Groups: Dimethyl esters vs. diethyl esters. Diethyl esters introduce greater steric bulk and hydrophobicity, reducing solubility in polar solvents. Ring Saturation: Cyclohex-3-ene (unsaturated) vs. fully saturated cyclohexane. The double bond in the analog introduces planarity, affecting ring puckering (see Section 2.3) and reactivity toward electrophiles .
1,3-Diethyl 2-(3-Bromophenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate
- Key Differences: Position 4/6 Substitution: The analog has a 4-hydroxy-4-methyl and 6-oxo group, whereas the target compound features 4-acetyl and 5-hydroxy-5-methyl groups. The acetyl group (electron-withdrawing) may stabilize enolate formation, while the 6-oxo group in the analog could participate in keto-enol tautomerism .
Heterocyclic Analogs: Pyrrolidine Derivatives
Diethyl (2R,5R)-2-(3-Bromophenyl)-1-(Mesitylsulfonyl)-5-Vinylpyrrolidine-3,3-Dicarboxylate (5b)
- Structural Contrasts :
- Ring Size : Five-membered pyrrolidine vs. six-membered cyclohexane. The smaller ring increases ring strain but allows for distinct conformational flexibility.
- Sulfonyl Group : The mesitylsulfonyl moiety in 5b introduces strong electron-withdrawing effects and steric hindrance, absent in the target compound. This group may enhance stability toward nucleophilic attack but reduce solubility .
- Stereochemistry : The (2R,5R) configuration in 5b highlights the importance of chiral centers in dictating biological activity or crystallization behavior, a feature less explored in the target compound .
Conformational Analysis: Ring Puckering and Crystallography
- Cyclohexane vs. Cyclopentane Systems :
- The target compound’s cyclohexane ring adopts chair or boat conformations influenced by the 5-hydroxy-5-methyl group. Puckering coordinates (Cremer-Pople parameters) would quantify deviations from planarity, with the geminal substituents likely enforcing a chair conformation to minimize steric strain .
- In contrast, pyrrolidine analogs (e.g., 5b) exhibit envelope or twisted conformations due to ring strain, as analyzed via SHELX-refined crystallographic data .
Data Tables
Table 1: Physicochemical Properties
Q & A
Basic Question: What are the key challenges in synthesizing this compound, and what methodological strategies address them?
Answer:
The compound’s structural complexity—including its cyclohexane core, ester groups, bromophenyl substituent, and hydroxyl-methyl moiety—poses challenges in regioselectivity, steric hindrance, and purification.
- Multi-step synthesis : Use protecting groups (e.g., acetyl for hydroxyl) to prevent undesired side reactions during esterification or bromophenyl coupling .
- Purification : Employ gradient column chromatography with polar/nonpolar solvent systems (e.g., hexane/ethyl acetate) to separate diastereomers or byproducts. Recrystallization in ethanol/water mixtures improves purity .
- Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm (sensitive to aromatic and conjugated systems) .
Advanced Question: How can computational reaction path search methods optimize synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental conditions:
- Reaction mechanism : Identify energetically favorable pathways for bromophenyl coupling or ester hydrolysis using software like Gaussian or ORCA .
- Solvent effects : Simulate solvation free energies to select solvents that stabilize intermediates (e.g., DMF for polar transition states) .
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions, as practiced in ICReDD’s methodology .
Basic Question: Which spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR :
- ¹H/¹³C NMR : Assign signals using DEPT-135 (distinguish CH, CH₂, CH₃) and COSY/HSQC for connectivity. The 3-bromophenyl group shows characteristic aromatic splitting (e.g., doublets at ~7.2–7.5 ppm) .
- NOESY : Confirm spatial proximity between the acetyl group and cyclohexane protons.
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., hydroxyl to ester carbonyl) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl groups).
Advanced Question: How to resolve contradictions in NMR and X-ray data for stereochemical assignments?
Answer:
- Variable-temperature NMR : Probe dynamic effects (e.g., chair flipping of the cyclohexane ring) causing signal broadening .
- Computational NMR prediction : Tools like ACD/Labs or MestReNova simulate spectra based on X-ray-derived coordinates to validate assignments .
- Overhauser effect : Use NOESY/ROESY to confirm spatial relationships between substituents (e.g., acetyl and bromophenyl groups) .
Basic Question: What strategies enhance regioselectivity during functionalization?
Answer:
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer bromophenyl coupling to the ortho position .
- Steric control : Bulky bases (e.g., LDA) favor deprotonation at less hindered sites (e.g., 5-hydroxy over acetylated positions) .
- Catalytic systems : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective aryl-aryl bond formation .
Advanced Question: How to analyze steric and electronic effects on conformational stability?
Answer:
- Molecular dynamics (MD) simulations : Model cyclohexane ring puckering and substituent orientations (e.g., equatorial vs. axial acetyl) .
- Torsional strain analysis : Calculate energy barriers for rotation of the bromophenyl group using DFT .
- X-ray data comparison : Overlay crystal structures of analogs (e.g., 5-bromo-1,3-dicarboxylates) to identify trends in bond angles/distances .
Basic Question: What purification methods are effective given the compound’s polarity?
Answer:
- Solvent selection : Use dichloromethane/methanol for initial extraction to remove hydrophilic impurities .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/petroleum ether) to induce slow crystal growth .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve closely related isomers .
Advanced Question: How to apply Design of Experiments (DoE) for reaction optimization?
Answer:
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time) to predict optimal conditions .
- Data validation : Use ANOVA to confirm statistical significance (p < 0.05) and replicate high-yield conditions .
Basic Question: How to assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Hydrolysis of esters is pH-sensitive (e.g., stable at pH 4–6) .
Advanced Question: What role does the 3-bromophenyl group play in reactivity?
Answer:
- Electronic effects : The bromine atom withdraws electrons, activating the phenyl ring for electrophilic substitution (e.g., nitration) .
- Cross-coupling : Serve as a handle for Suzuki-Miyaura reactions to introduce biaryl motifs .
- Steric hindrance : Ortho-substitution may limit access to catalytic sites in transition metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
